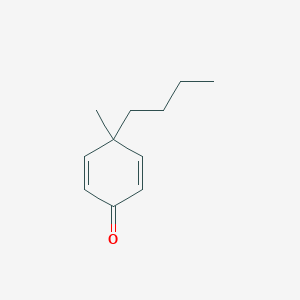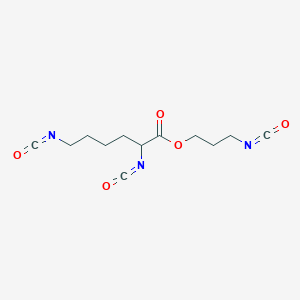
6-Chloro-4,4-diphenyl-1,3-benzodioxan-2-carboxylic acid methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-4,4-diphenyl-1,3-benzodioxan-2-carboxylic acid methyl ester is a complex organic compound known for its unique chemical structure and properties. This compound features a benzodioxan ring system substituted with chloro and diphenyl groups, making it an interesting subject for various chemical and pharmaceutical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-4,4-diphenyl-1,3-benzodioxan-2-carboxylic acid methyl ester typically involves multiple steps, starting from readily available precursors. One common method involves the formation of the benzodioxan ring through a cyclization reaction, followed by the introduction of the chloro and diphenyl groups via electrophilic aromatic substitution reactions. The final step involves esterification to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and solvent systems to facilitate the reactions efficiently. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-4,4-diphenyl-1,3-benzodioxan-2-carboxylic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzodioxan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under specific conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
6-Chloro-4,4-diphenyl-1,3-benzodioxan-2-carboxylic acid methyl ester has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in drug design and development.
Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-Chloro-4,4-diphenyl-1,3-benzodioxan-2-carboxylic acid methyl ester involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-4,4-diphenyl-1,3-benzodioxan-2-carboxylic acid: Similar structure but lacks the methyl ester group.
6-Chloro-3,4-dihydro-2H-1,2-benzothiazine-3-carboxylic acid methyl ester: Contains a benzothiazine ring instead of benzodioxan.
Diphenyl-benzo[1,3]dioxole-4-carboxylic acid: Similar core structure with different substituents.
Uniqueness
6-Chloro-4,4-diphenyl-1,3-benzodioxan-2-carboxylic acid methyl ester is unique due to its specific combination of chloro and diphenyl groups on the benzodioxan ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
71980-70-6 |
|---|---|
Molecular Formula |
C22H17ClO4 |
Molecular Weight |
380.8 g/mol |
IUPAC Name |
methyl 6-chloro-4,4-diphenyl-1,3-benzodioxine-2-carboxylate |
InChI |
InChI=1S/C22H17ClO4/c1-25-20(24)21-26-19-13-12-17(23)14-18(19)22(27-21,15-8-4-2-5-9-15)16-10-6-3-7-11-16/h2-14,21H,1H3 |
InChI Key |
YXIZLTCMUGZNSB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1OC2=C(C=C(C=C2)Cl)C(O1)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-(3,4-Dichlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-2(1H)-one](/img/structure/B14471216.png)





![8,8'-[5-Hexyl-6-(oct-2-en-1-yl)cyclohex-3-ene-1,2-diyl]dioctanoic acid](/img/structure/B14471244.png)






